![molecular formula C13H19N3O B7508508 6-(azepan-1-yl)-N-methylpyridine-3-carboxamide](/img/structure/B7508508.png)
6-(azepan-1-yl)-N-methylpyridine-3-carboxamide
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Overview
Description
6-(azepan-1-yl)-N-methylpyridine-3-carboxamide, also known as A-967079, is a chemical compound that has gained attention in recent years due to its potential as a pain reliever. It belongs to the class of compounds known as TRPA1 antagonists, which are being studied for their ability to block pain signals in the body. In
Mechanism of Action
6-(azepan-1-yl)-N-methylpyridine-3-carboxamide works by blocking the TRPA1 ion channel, which is involved in the transmission of pain signals in the body. TRPA1 is activated by a variety of stimuli, including heat, cold, and chemical irritants. By blocking this channel, 6-(azepan-1-yl)-N-methylpyridine-3-carboxamide can reduce the transmission of pain signals in response to these stimuli.
Biochemical and physiological effects:
In addition to its pain-relieving properties, 6-(azepan-1-yl)-N-methylpyridine-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, and may have potential as an anti-inflammatory agent. Additionally, 6-(azepan-1-yl)-N-methylpyridine-3-carboxamide has been shown to reduce the release of histamine from mast cells, which may be relevant to its potential use in treating itch.
Advantages and Limitations for Lab Experiments
One advantage of 6-(azepan-1-yl)-N-methylpyridine-3-carboxamide is that it is relatively selective for TRPA1, meaning that it does not have significant effects on other ion channels. This allows researchers to study the specific role of TRPA1 in pain and itch sensation. However, one limitation of 6-(azepan-1-yl)-N-methylpyridine-3-carboxamide is that it has relatively poor solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several potential future directions for research on 6-(azepan-1-yl)-N-methylpyridine-3-carboxamide. One area of interest is in developing more potent and selective TRPA1 antagonists, which could have greater therapeutic potential. Additionally, researchers may explore the use of 6-(azepan-1-yl)-N-methylpyridine-3-carboxamide in combination with other pain-relieving agents, such as opioids or non-steroidal anti-inflammatory drugs. Finally, further studies are needed to explore the potential use of TRPA1 antagonists in treating other conditions, such as itch and inflammation.
Synthesis Methods
The synthesis of 6-(azepan-1-yl)-N-methylpyridine-3-carboxamide involves several steps, starting with the reaction of 3-cyanopyridine with 1-aminocyclohexane in the presence of a reducing agent. This reaction produces 6-(azepan-1-yl)pyridine-3-carbonitrile, which is then reacted with methylamine to yield 6-(azepan-1-yl)-N-methylpyridine-3-carbonitrile. Finally, the nitrile group is hydrolyzed to produce 6-(azepan-1-yl)-N-methylpyridine-3-carboxamide.
Scientific Research Applications
6-(azepan-1-yl)-N-methylpyridine-3-carboxamide has been the subject of several scientific studies, particularly in the field of pain management. It has been shown to be effective in blocking pain signals in animal models of inflammatory and neuropathic pain. Additionally, 6-(azepan-1-yl)-N-methylpyridine-3-carboxamide has been studied for its potential use in treating itch, as TRPA1 antagonists have been shown to reduce itch sensation in mice.
properties
IUPAC Name |
6-(azepan-1-yl)-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-14-13(17)11-6-7-12(15-10-11)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCOTXQMMCEVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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